1-[(2,3-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol
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Overview
Description
1-[(2,3-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol is an organic compound with the molecular formula C19H17NO It is a Schiff base derived from the condensation of 2-hydroxy-1-naphthaldehyde and 2,3-dimethylaniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,3-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 2,3-dimethylaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-[(2,3-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
1-[(2,3-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of sensors and materials for detecting metal ions and other analytes.
Mechanism of Action
The mechanism of action of 1-[(2,3-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol involves its ability to form stable complexes with metal ions. The imine group (C=N) and the hydroxyl group (OH) in the molecule can coordinate with metal ions, leading to the formation of chelate complexes. These complexes can exhibit various biological and chemical activities, depending on the nature of the metal ion and the specific application.
Comparison with Similar Compounds
Similar Compounds
1-[(2-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol: Similar structure but with a hydroxyl group instead of dimethyl groups on the phenyl ring.
1-[(2,4-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol: Similar structure but with different positions of the methyl groups on the phenyl ring.
Uniqueness
1-[(2,3-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and the stability of its metal complexes. This distinct structure can lead to different biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
1-[(2,3-dimethylphenyl)iminomethyl]naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-13-6-5-9-18(14(13)2)20-12-17-16-8-4-3-7-15(16)10-11-19(17)21/h3-12,21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLICCJVXTALUGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=CC2=C(C=CC3=CC=CC=C32)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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